[(4-Bromo-3-propoxyphenyl)sulfonyl](2-methylcyclohexyl)amine
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Overview
Description
(4-Bromo-3-propoxyphenyl)sulfonylamine is an organic compound that features a sulfonyl group attached to a brominated phenyl ring and a propoxy group, along with a 2-methylcyclohexylamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Bromo-3-propoxyphenyl)sulfonylamine typically involves multiple steps, starting with the bromination of a phenyl ring followed by the introduction of a propoxy group. The sulfonylation step involves the reaction of the brominated phenyl ring with a sulfonyl chloride derivative under basic conditions. Finally, the 2-methylcyclohexylamine is introduced through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize by-products. This could include the use of continuous flow reactors for better control of reaction conditions and the use of catalysts to enhance reaction rates.
Chemical Reactions Analysis
Types of Reactions
(4-Bromo-3-propoxyphenyl)sulfonylamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The bromine atom on the phenyl ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like sodium azide (NaN₃) or potassium cyanide (KCN) can be used for substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Azides or nitriles, depending on the nucleophile used.
Scientific Research Applications
(4-Bromo-3-propoxyphenyl)sulfonylamine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of (4-Bromo-3-propoxyphenyl)sulfonylamine involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with amino acid residues in proteins, potentially inhibiting enzyme activity. The bromine atom can also participate in halogen bonding, further stabilizing the interaction with the target molecule.
Comparison with Similar Compounds
Similar Compounds
- (4-Bromo-3-propoxyphenyl)sulfonylamine
- [(4-Bromo-3-propoxyphenyl)sulfonyl][(4-methylphenyl)methyl]amine
Uniqueness
(4-Bromo-3-propoxyphenyl)sulfonylamine is unique due to the presence of the 2-methylcyclohexylamine moiety, which can impart different steric and electronic properties compared to other similar compounds. This uniqueness can influence its reactivity and interaction with biological targets, making it a valuable compound for specific applications.
Properties
Molecular Formula |
C16H24BrNO3S |
---|---|
Molecular Weight |
390.3 g/mol |
IUPAC Name |
4-bromo-N-(2-methylcyclohexyl)-3-propoxybenzenesulfonamide |
InChI |
InChI=1S/C16H24BrNO3S/c1-3-10-21-16-11-13(8-9-14(16)17)22(19,20)18-15-7-5-4-6-12(15)2/h8-9,11-12,15,18H,3-7,10H2,1-2H3 |
InChI Key |
MVEHQXQUFLLEMW-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=C(C=CC(=C1)S(=O)(=O)NC2CCCCC2C)Br |
Origin of Product |
United States |
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